Octahydro-4,7-methano-1H-indenetriol
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Overview
Description
Octahydro-4,7-methano-1H-indenetriol is a chemical compound with the molecular formula C10H16O3 It is a tricyclic compound that features a unique structure, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-indenetriol typically involves the hydrogenation of 4,7-methano-1H-indene derivatives. The process requires specific catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 psi.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers. Reagents like acyl chlorides or alkyl halides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Acyl chlorides in the presence of pyridine, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
Octahydro-4,7-methano-1H-indenetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Octahydro-4,7-methano-1H-indenetriol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares a similar tricyclic structure but lacks the hydroxyl groups.
Hexahydro-4,7-methanoindan: Another tricyclic compound with a different arrangement of carbon atoms.
Norbornane derivatives: Compounds with a bicyclic structure similar to the core of Octahydro-4,7-methano-1H-indenetriol.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar tricyclic compounds.
Properties
CAS No. |
60015-25-0 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3,3,4-triol |
InChI |
InChI=1S/C10H16O3/c11-8-4-7-5-1-2-6(3-5)9(7)10(8,12)13/h5-9,11-13H,1-4H2 |
InChI Key |
MSVYFKULKOQBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)O)(O)O |
Origin of Product |
United States |
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